molecular formula C12H23NO3 B2737310 (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate CAS No. 1956437-11-8

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Cat. No. B2737310
CAS RN: 1956437-11-8
M. Wt: 229.32
InChI Key: ZGNKCYOZCJEKOH-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, also known as (S)-t-Boc-HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a derivative of piperidine and has a molecular formula of C12H23NO3. The aim of

Scientific Research Applications

Synthesis of Stable 5-Hydroxymethylfurfural Derivatives

The compound can be synthesized from fructose via a one-pot Wittig reaction. Researchers have developed a method to convert fructose into 5-hydroxymethylfurfural (5-HMF) in dimethyl sulfoxide (DMSO) followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate. The resulting derivatives, such as methyl (2E)-3-[5-(hydroxymethyl)-2-furyl]acrylate, exhibit good water solubility and are promising for biological screening .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters play a crucial role in synthetic organic chemistry. A sustainable method involves directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This approach is more efficient, versatile, and environmentally friendly compared to traditional batch methods .

Unique Reactivity in Chemistry and Biology

The crowded tert-butyl group exhibits distinctive reactivity patterns. It has applications in chemical transformations, biosynthetic pathways, and biodegradation processes. Researchers explore its potential in biocatalytic reactions, making it a versatile building block .

Hydroxylation at Tert-Butyl Sites

Recent work demonstrates late-stage hydroxylation at tert-butyl sites in complex pharmaceutical molecules. Leveraging tert-butyl as a functional group allows strategic synthetic planning for intricate molecular architectures .

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKCYOZCJEKOH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

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